1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid

Overview

Description

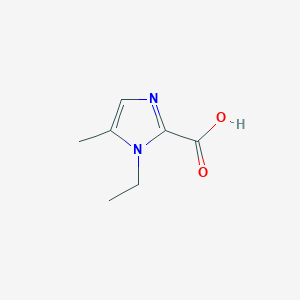

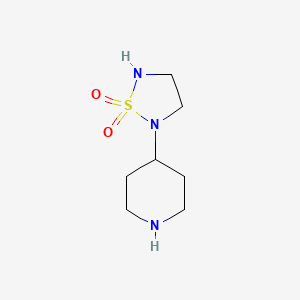

1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . The synthesis of imidazole derivatives often involves the formation of one or more of the heterocycle’s core bonds . For instance, Fang et al. reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered imidazole ring substituted with an ethyl group, a methyl group, and a carboxylic acid group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions, depending on the nature of their substituents . For example, they can undergo reactions involving the formation of new bonds to the imidazole ring . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 345.7±35.0 °C, a predicted density of 1.23±0.1 g/cm3, and a predicted pKa of 1.20±0.10 .Scientific Research Applications

Structural Analysis and Molecular Networks

1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid, as a derivative of imidazole, plays a significant role in structural chemistry and molecular interactions. The study by Wu, Liu, and Ng (2005) on a related compound, 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate, demonstrates the potential for such compounds to form three-dimensional hydrogen-bonded networks, indicative of the structural versatility and potential binding capabilities of imidazole derivatives [Wu, Liu, & Ng, 2005].

Drug Synthesis and Molecular Design

The application of imidazole derivatives in drug synthesis is highlighted by Salar et al. (2017), who synthesized a range of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives for biological studies. These compounds exhibited significant β-glucuronidase inhibitory activity, suggesting the relevance of this compound and its derivatives in the design of enzyme inhibitors and potential therapeutic agents [Salar et al., 2017].

Chemical Synthesis and Reactivity

Jasiński et al. (2008) explored the synthesis and transformations of 1H-imidazole 3-oxides derived from amino acid esters, showcasing the chemical versatility and reactivity of imidazole derivatives. This work provides insight into how this compound could be utilized in various chemical synthesis pathways, including the generation of optically active compounds [Jasiński et al., 2008].

Coordination Chemistry and Material Science

Banerjee et al. (2013) discussed the synthesis, structure, and properties of copper(II) complexes with imidazole derivatives, including ethylated forms similar to this compound. This study exemplifies the application of such compounds in coordination chemistry and the development of materials with specific magnetic and electronic properties [Banerjee et al., 2013].

Future Directions

Imidazole derivatives are being increasingly recognized for their wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on exploring new synthetic routes and applications for 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid and related compounds.

Mechanism of Action

Target of Action

1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid, like other imidazole derivatives, is likely to interact with a variety of biological targets. Imidazole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic agents . .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function . For example, some imidazole derivatives have been shown to inhibit certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, often as a result of their interaction with specific targets . These can include pathways involved in inflammation, cancer, viral infections, and various other disorders .

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

Properties

IUPAC Name |

1-ethyl-5-methylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-5(2)4-8-6(9)7(10)11/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNZVAFPGKKGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)

![2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1457577.png)

![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1457578.png)

![[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1457581.png)

![6-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1457589.png)